CP 55,940 Exhibits Significantly Higher CB₁ Functional Efficacy (Emax) Than CP 47,497 in Direct Head‑to‑Head [³⁵S]GTPγS Assays
In whole mouse brain membranes expressing native CB₁ receptors, CP 55,940 stimulates [³⁵S]GTPγS binding with an Emax of 79.81 ± 3.26 % net stimulation above basal, whereas the structurally related analog CP 47,497 reaches only 62.09 ± 2.12 % under identical conditions. This 17.7 percentage‑point difference in maximal G‑protein activation establishes CP 55,940 as a higher‑efficacy agonist [REFS‑1].
| Evidence Dimension | Maximal G‑protein activation (Emax) at CB₁ receptors |
|---|---|
| Target Compound Data | Emax = 79.81 ± 3.26 % net stimulation above basal; EC₅₀ = 0.014 μM (95 % CL 0.006–0.021) |
| Comparator Or Baseline | CP 47,497: Emax = 62.09 ± 2.12 % net stimulation above basal; EC₅₀ = 0.135 μM (95 % CL 0.084–0.187) |
| Quantified Difference | Emax difference: +17.7 percentage points (CP 55,940 higher); EC₅₀ ratio: ≈9.6‑fold greater potency for CP 55,940 |
| Conditions | [³⁵S]GTPγS binding assay in whole mouse brain membranes; CB₁‑dependent signal confirmed by antagonist blockade |
Why This Matters
Higher maximal efficacy directly influences the magnitude of downstream signaling and in vivo cannabimimetic responses, making CP 55,940 the preferred agonist for studies requiring full receptor activation.
- [1] Grim TW, Samano KL, Ignatowska‑Jankowska B, Tao Q, Sim‑Selley LJ, Selley DE, Wise LE, Poklis A, Lichtman AH. Pharmacological characterization of repeated administration of the first generation abused synthetic cannabinoid CP47,497. J Basic Clin Physiol Pharmacol. 2016;27(3):217‑228. doi:10.1515/jbcpp‑2015‑0075. Figure 1 and PMC5644386. View Source
